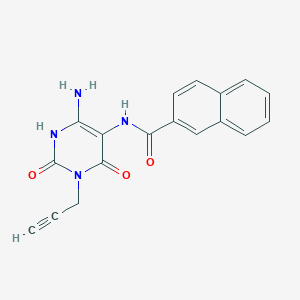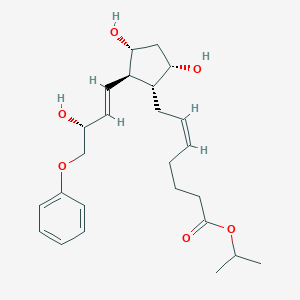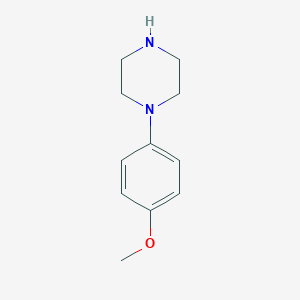![molecular formula C18H23NO3 B173072 3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- CAS No. 155172-87-5](/img/structure/B173072.png)
3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- is a chemical compound with the molecular formula C18H23NO3 and a molar mass of 301.38 g/mol . This compound is known for its unique structure, which includes a cyclobutene ring with dione and hydroxy functional groups, as well as a dibutylamino phenyl substituent. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- typically involves the reaction of cyclobutene-1,2-dione with 4-(dibutylamino)phenyl derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
Major products formed from these reactions include quinones, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular pathways involved in oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3,4-Dibutoxy-3-cyclobutene-1,2-dione: This compound has butoxy groups instead of hydroxy and dibutylamino phenyl groups.
Uniqueness
3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-[4-(dibutylamino)phenyl]-4-hydroxycyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-5-11-19(12-6-4-2)14-9-7-13(8-10-14)15-16(20)18(22)17(15)21/h7-10,20H,3-6,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMSCUCFGQUBOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=O)C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441875 |
Source


|
| Record name | 3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155172-87-5 |
Source


|
| Record name | 3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
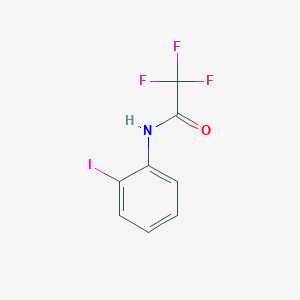
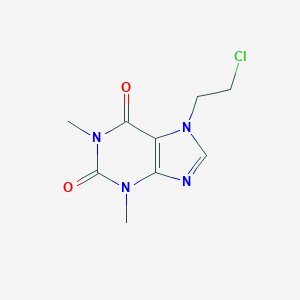

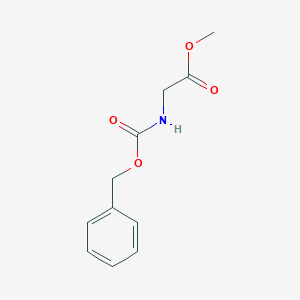
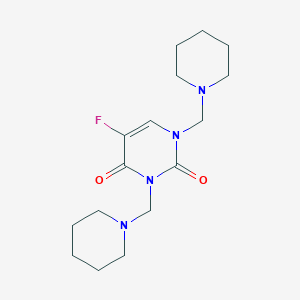
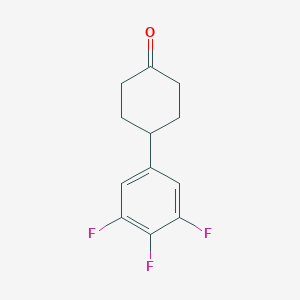
![11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B173001.png)
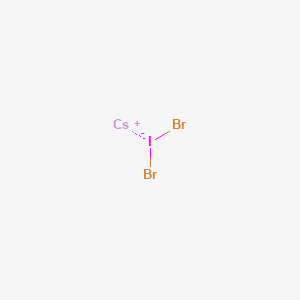
![5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B173014.png)
![N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B173019.png)
